5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
Description
This compound is a pyrrolo[3,4-c]pyrazole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 5-position and a methyl group at the 2-position, with a carboxylic acid substituent at the 4-position. Its molecular formula is C₁₂H₁₇N₃O₄, with a molecular weight of 267.29 g/mol . The Boc group enhances solubility in organic solvents and protects reactive amines during synthetic processes, while the carboxylic acid moiety enables further functionalization, such as amide coupling. It is cataloged as a building block in pharmaceutical research (CAS: 186.19; EN300-658020) and is available at 95% purity, underscoring its utility in high-precision synthesis .
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-6-8-7(5-14(4)13-8)9(15)10(16)17/h5,9H,6H2,1-4H3,(H,16,17) |
InChI Key |
OYYXWGDPYISTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NN(C=C2C1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step usually involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. The pyrrolo[3,4-c]pyrazole core may also engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues with Heterocyclic Variations
a. 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Molecular Formula: C₁₂H₁₅NO₄S
- Molecular Weight : 269.32 g/mol
- Key Differences: Replaces the pyrrolo[3,4-c]pyrazole core with a thieno[2,3-c]pyrrole ring, introducing a sulfur atom. The carboxylic acid is at the 2-position instead of 3.
- The positional shift of the carboxylic acid may reduce hydrogen-bonding capacity compared to the target compound .
b. 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxylic acid
- Key Features : Contains a pyrazole ring fused to a Boc-protected pyrrolidine, with a carboxylic acid at the 4-position.
- Implications: The pyrrolidine group introduces steric bulk, which may hinder interactions in tight binding pockets.
Substituent Modifications
a. 5-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole
- Molecular Formula : C₆H₉N₃
- Key Differences : Lacks both the Boc group and carboxylic acid.
- Implications : Higher lipophilicity (predicted logP ~1.2 vs. ~0.5 for the target compound) due to the absence of polar groups, making it less suitable for aqueous-phase reactions .
b. 5-(tert-butoxycarbonyl)-3-fluoro-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Molecular Formula: C₁₂H₁₄FNO₄S
- Molecular Weight : 287.31 g/mol
- Key Differences: Fluorination at the 3-position and a thieno-pyrrole core.
- Implications: Fluorine’s electronegativity enhances metabolic stability and may improve target affinity in drug design. The thieno-pyrrole system offers distinct π-orbital interactions compared to pyrrolopyrazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
